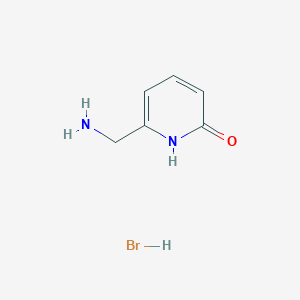

6-(Aminomethyl)pyridin-2(1H)-one hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new tripodal receptor 6,6’-diaminomethyl-tris-(pyridin-2-ylmethyl)amine was designed, synthesized, and characterized by 1H NMR, 13C NMR, and IR analysis . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Scientific Research Applications

Synthesis and Structural Characterization

- Aminomethylation of pyridines, including derivatives related to 6-(Aminomethyl)pyridin-2(1H)-one, has been investigated, showing that aminomethylation primarily occurs at specific positions of the pyridine ring. These findings contribute to the understanding of chemical reactions and structural formations in similar compounds (Smirnov, Kuz’min, & Kuznetsov, 2005).

- Studies on the crystal structure of certain mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles reveal different protonation sites and hydrogen bonding patterns, providing insights into the molecular interactions and structures in similar bromide salts (Böck et al., 2021).

Chemical Reactions and Properties

- Research on 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, including those similar to 6-(Aminomethyl)pyridin-2(1H)-one, highlights the basis for synthesizing new amino derivatives, thus contributing to the development of novel compounds and potential applications (Kalme et al., 2004).

- Studies on the regioselective halogenation of activated pyridines provide insights into the reactivity and selectivity of such reactions, which is crucial for the synthesis of various derivatives and understanding their chemical behavior (Canibano et al., 2001).

Potential Pharmaceutical Applications

- The compound's ability to form complexes with metal ions like zinc(II), magnesium(II), and calcium(II) has been studied, indicating its potential utility in pharmaceutical and biochemical applications (Matczak-Jon et al., 2010).

- Antimicrobial and antitubercular properties of 6-amino-substituted pyridin-2(1H)-ones have been evaluated, suggesting potential therapeutic applications of such compounds in treating bacterial and fungal infections, as well as tuberculosis (Patel, Sharma, & Rajani, 2011).

properties

IUPAC Name |

6-(aminomethyl)-1H-pyridin-2-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.BrH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGHCWNEMJBXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CN.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)

![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)